molecular formula C7H7ClN2O B13204463 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one

2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one

Katalognummer: B13204463
Molekulargewicht: 170.59 g/mol
InChI-Schlüssel: IKNNWIBOTFNBOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H8ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an amino group, a chloropyridine ring, and a ketone functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one typically involves the reaction of 2-chloropyridine with an appropriate amine and a ketone precursor. One common method involves the following steps:

    Starting Materials: 2-chloropyridine, an amine (such as ammonia or an alkylamine), and a ketone precursor (such as acetone).

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid (e.g., aluminum chloride), under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The amino and chloropyridine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and chloropyridine groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-amino-2-chloropyridin-4-yl)ethanone: Similar in structure but with different positioning of the amino and chloropyridine groups.

    1-(2-chloropyridin-3-yl)ethan-1-amine: Contains an amine group instead of a ketone group.

    2-{[(2-chloropyridin-3-yl)methyl]amino}ethan-1-ol: Contains an alcohol group instead of a ketone group.

Uniqueness

2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H7ClN2O

Molekulargewicht

170.59 g/mol

IUPAC-Name

2-amino-1-(2-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c8-7-5(6(11)4-9)2-1-3-10-7/h1-3H,4,9H2

InChI-Schlüssel

IKNNWIBOTFNBOS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)Cl)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.